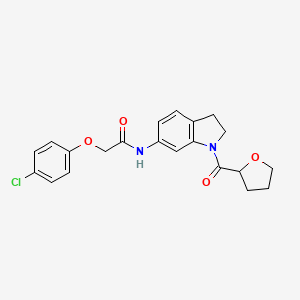

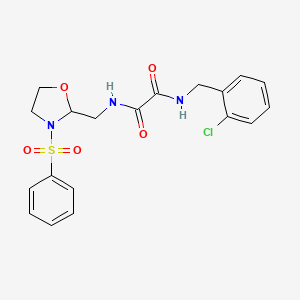

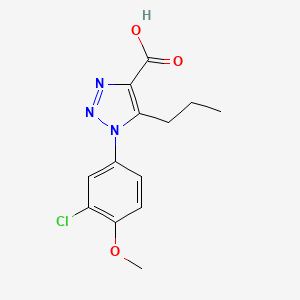

![molecular formula C14H20N4O2 B2888575 N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide CAS No. 332404-00-9](/img/structure/B2888575.png)

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is a chemical compound that offers immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis. This compound has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted N - (un/substituted) phenyl-2- (4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is complex and involves various functional groups. The compound contains a phenyl group, a piperazine ring, and an ethanediamide moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine . The reactions are carried out in specific conditions to ensure the formation of the desired product .Applications De Recherche Scientifique

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent . Novel derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . These derivatives showed significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs.

Drug Discovery

This compound offers a promising scaffold for drug discovery efforts. Its structural features make it a suitable candidate for modification and optimization in the search for new therapeutic agents. The piperazine moiety, in particular, is a common feature in many pharmacologically active compounds, suggesting a broad range of possible drug development applications.

Material Synthesis

In the field of material synthesis , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide could be utilized in the creation of novel materials with unique properties. Its molecular structure could be incorporated into polymers or coatings to impart specific characteristics such as increased durability or chemical resistance.

Biological Studies

The compound’s ability to interact with various biological targets makes it useful for biological studies . It can be used to probe the function of enzymes, receptors, and other proteins, helping to elucidate their roles in biological processes and diseases.

Chemical Research

In chemical research , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide can serve as a reagent or a building block for the synthesis of more complex molecules. Its reactive sites allow for a variety of chemical transformations, making it a versatile tool in organic synthesis.

Pharmacological Profile Enhancement

The compound can be used to enhance the pharmacological profile of existing drugs. By attaching or incorporating the N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide moiety into drug molecules, researchers can potentially improve their efficacy, stability, or bioavailability.

Cytotoxicity Studies

It has been used in cytotoxicity studies to assess the safety of new compounds. The derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide have been evaluated on HEK-293 cells, and the results indicate that the compounds are non-toxic to human cells, which is crucial for the development of safe medications .

Molecular Docking Studies

Finally, molecular docking studies have utilized N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinity and activity of the compounds, which is essential for rational drug design .

Propriétés

IUPAC Name |

N'-phenyl-N-(2-piperazin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-13(14(20)17-12-4-2-1-3-5-12)16-8-11-18-9-6-15-7-10-18/h1-5,15H,6-11H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFAUIOTSKADNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)

![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)